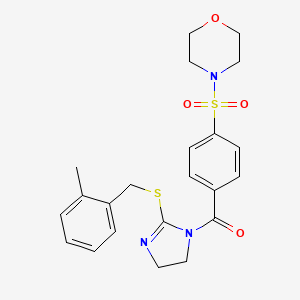

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-17-4-2-3-5-19(17)16-30-22-23-10-11-25(22)21(26)18-6-8-20(9-7-18)31(27,28)24-12-14-29-15-13-24/h2-9H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGPLKTQXPFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule characterized by a thioether linkage, an imidazole ring, and a ketone moiety. Its potential biological activities have garnered attention in various fields including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 324.44 g/mol. The structural features include:

- Thioether Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Imidazole Ring : Known for its role in various biological processes and interactions with enzymes.

- Ketone Moiety : Often involved in biological activity through its electrophilic nature.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess antibacterial properties.

- Anticancer Properties : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals the unique potential of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring, methyl group | Antimicrobial |

| Benzothiazole Derivatives | Thiazole ring, various substituents | Anticancer |

| 4-Thiazolidinones | Thiazolidine ring, carbonyl group | Antidiabetic |

The combination of the thioether and imidazole functionalities in this compound may confer distinct pharmacological profiles compared to other derivatives.

The mechanism of action involves interaction with biological macromolecules such as proteins and enzymes. The thioether and imidazole moieties can modulate enzyme activities or receptor functions, leading to therapeutic effects. Specific pathways affected may include those involved in cell signaling and metabolic processes .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related thioether compounds against various bacterial strains, reporting minimum inhibitory concentrations (MIC) as low as 50 μg/mL for effective compounds .

- Anticancer Activity : Research on benzothiazole derivatives indicated significant antiproliferative effects in human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), highlighting the potential for developing new anticancer agents .

- Enzyme Inhibition : Inhibitory assays conducted on MAO isoenzymes demonstrated that certain thioether-containing compounds exhibited IC50 values indicative of potent inhibition, suggesting possible applications in treating neurological disorders .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.

- Imidazole Ring Formation : Cyclization involving a carbonyl compound.

- Final Coupling : Combining intermediates under controlled conditions to yield the final product.

Optimizing reaction conditions can enhance yields and reduce synthesis time.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

The sulfonyl group is a critical pharmacophore in many bioactive molecules. Comparative analysis with structurally related compounds reveals:

Key Findings :

- Morpholinosulfonyl groups improve aqueous solubility compared to simple aryl sulfonyl substituents due to the morpholine ring’s polarity .

- Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity but reduce bioavailability.

Imidazole Core Modifications

The saturation state and substituents on the imidazole ring significantly influence physicochemical properties:

Key Findings :

- Unsaturated imidazoles (e.g., ) exhibit greater rigidity, favoring interactions with flat binding pockets.

- 4,5-Dihydroimidazoles, as in the target compound, offer flexibility for adapting to diverse enzymatic environments.

Thioether Substituent Variations

The thioether group at the 2-position influences steric and electronic properties:

Key Findings :

- Sulfonyl groups (e.g., ) enhance oxidative stability but may limit participation in nucleophilic reactions.

Comparison with :

- The target’s morpholinosulfonyl group may require specialized sulfonylation conditions (e.g., morpholine derivatives as reagents) compared to phenylsulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.